molecular formula C19H19Cl2N3O4S B2690050 4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide CAS No. 477872-87-0

4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide

Cat. No.: B2690050
CAS No.: 477872-87-0
M. Wt: 456.34
InChI Key: AZXLQAJKHVDNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (hereafter referred to as Compound A) is a synthetic carbohydrazide derivative featuring a 4-piperidinyl core substituted with a 4-chlorophenylsulfonyl group and a 4-chlorobenzohydrazide moiety. Its synthesis involves sequential reactions starting from ethyl piperidin-4-carboxylate, which undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride under alkaline conditions (pH 9–10) to form ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate . This intermediate is then converted to the carbohydrazide derivative via refluxing with hydrazine hydrate in methanol . Compound A has been studied for its antibacterial activity, with derivatives showing inhibitory effects against microbial growth in broth medium .

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O4S/c20-15-3-1-13(2-4-15)18(25)22-23-19(26)14-9-11-24(12-10-14)29(27,28)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXLQAJKHVDNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzenecarbohydrazide, followed by the introduction of the sulfonyl group through a sulfonylation reaction. The piperidinyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the chlorinated benzenecarbohydrazide with the sulfonyl-piperidinyl intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidinyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the molecular targets being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compound A and Analogs

Compound Name Core Structure Substituents Linkage Biological Activity
Compound A 4-Piperidinyl 4-Cl-C₆H₄-SO₂, 4-Cl-C₆H₄-CO- Carbohydrazide Antibacterial
W-15 2-Piperidinylidene 4-Cl-C₆H₄-SO₂, phenethyl Sulfonamide Opioid-like (inactive)
Para-chlorofentanyl 4-Piperidinyl 4-Cl-C₆H₄, phenethyl Propanamide Opioid receptor agonist
4-Methyl analog () 4-Piperidinyl 4-CH₃-C₆H₄-SO₂, 4-Cl-C₆H₄-CO- Carbohydrazide Not reported

Table 2: Comparative Pharmacological Data

Compound Target Activity IC₅₀/EC₅₀ Reference
Compound A (derivative) Antibacterial (MIC) 7.62 ± 0.03 µM
5-Substituted oxadiazole () AChE Inhibition 12.4 µM
Para-chlorofentanyl μ-Opioid Receptor 0.8 nM

Biological Activity

4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide, with CAS number 477872-87-0, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its structural complexity, featuring a piperidine moiety and a sulfonyl group, suggests a multifaceted mechanism of action that warrants detailed exploration.

  • Molecular Formula : C19H19Cl2N3O4S
  • Molecular Weight : 456.34 g/mol
  • Density : 1.439 g/cm³ (predicted)
  • pKa : 10.35 (predicted)

The biological activity of this compound primarily revolves around its cytotoxic effects on various cancer cell lines. The presence of the piperidine and sulfonyl groups is believed to enhance its interaction with cellular targets, potentially disrupting key biochemical pathways involved in cell proliferation and survival.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. A study published in PubMed highlighted the compound's effectiveness against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells, indicating a broad spectrum of activity against different tumor types .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HUH715.2
MCF712.5
HCT-11610.8
HEK29325.0

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound inhibits cell growth in a time-dependent manner, suggesting that prolonged exposure may enhance its cytotoxic effects .
  • Mechanistic Insights : Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis .
  • Structure-Activity Relationship (SAR) : The structural components of this compound were analyzed to determine their influence on biological activity. Modifications to the piperidine and sulfonamide groups significantly altered the potency, underscoring the importance of these moieties in enhancing efficacy against cancer cells .

Q & A

Q. What are the standard synthetic protocols for preparing 4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide?

The compound is synthesized via a multi-step approach:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a piperidine derivative (e.g., ethyl piperidine-4-carboxylate) in basic aqueous conditions (pH 9–10) to form the sulfonyl-piperidine intermediate .

Hydrazide Formation : Convert the ester to a carbohydrazide using hydrazine hydrate.

Coupling Reaction : React the hydrazide with 4-chlorobenzoyl chloride under reflux in anhydrous solvents (e.g., THF or DMF) .
Key Optimization Factors :

  • Purity of intermediates (monitored via TLC).
  • Reaction temperature control (reflux vs. room temperature).
  • Use of catalysts (e.g., DCC or HOBt) for amide bond formation.

Q. Which analytical techniques are essential for characterizing this compound?

  • Melting Point : Determines purity (e.g., expected range: 140–145°C based on analogous compounds) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.5–3.5 ppm (piperidine protons), δ 7.2–7.9 ppm (aromatic protons).
    • ¹³C NMR : Signals at ~170 ppm (carbonyl groups), 140–150 ppm (sulfonyl-attached carbons) .
  • IR Spectroscopy : Absorbances at ~1650 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (S=O stretch) .
  • Elemental Analysis : Validate %C, %H, %N, and %S (e.g., calculated for C₂₀H₁₉Cl₂N₃O₄S: C 48.98%, H 3.91%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

Example : Replacing the 4-chlorophenyl group with 4-fluorophenyl or 3,5-dichlorophenyl alters:

  • Enzyme Binding : Sulfonamide groups inhibit carbonic anhydrase isoforms; halogen position affects binding affinity .
  • Solubility : Electron-withdrawing substituents (e.g., Cl) reduce aqueous solubility but enhance membrane permeability .
    Methodological Insights :
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins.
  • Compare IC₅₀ values across analogs in enzymatic assays .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Case Study :

  • Yield Discrepancies : A 52% yield for a similar compound () vs. 34–67% in other studies () may arise from:
    • Solvent polarity (DMF vs. THF).
    • Purification methods (column chromatography vs. recrystallization).
  • Melting Point Variations : Impurities or polymorphic forms (e.g., reports 140–142°C, while notes 185–187°C for a dichloro analog).
    Resolution Strategies :
  • Replicate reactions under controlled conditions (e.g., inert atmosphere).
  • Use HPLC-MS to confirm purity and identify byproducts .

Q. What experimental design considerations are critical for optimizing its synthetic route?

Key Factors :

  • Catalyst Selection : DCC/HOBt improves coupling efficiency but requires anhydrous conditions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
  • Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions.
    Advanced Techniques :
  • Flow Chemistry : Enhances reproducibility for scale-up.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.